N-Methylsulfonyl Nimesulide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylsulfonyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTALLPFLVLCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51765-72-1 | |
| Record name | N-Methylsulfonylnimesulide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLSULFONYLNIMESULIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3AQ252U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of the Sulfonamide Class in Medicinal Chemistry
The sulfonamide group (-SO2NH2) is a cornerstone in medicinal chemistry, marking the dawn of the antibacterial era. Before the advent of penicillin, sulfonamide drugs were the first broadly effective antibacterials used systemically. Their discovery revolutionized medicine, providing treatments for various bacterial infections. nih.govguidechem.com
The significance of sulfonamides extends far beyond their antimicrobial properties. This functional group is a versatile scaffold for developing a wide array of therapeutic agents. nih.govscielo.br Molecules containing the sulfonamide moiety have been developed as anticonvulsants, antidiabetic agents, diuretics, and even as COX-2 inhibitors like celecoxib. guidechem.com The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, and to fit into the active sites of various enzymes, contributes to its widespread use in drug design. nih.govscielo.br The ongoing development of new sulfonamide derivatives underscores their enduring importance in addressing diverse medical challenges. scielo.br
Synthetic Methodologies for N Methylsulfonyl Nimesulide Analogues and Prodrugs
General Synthetic Routes to Nimesulide (B1678887) Derivatives
The synthesis of nimesulide derivatives has been an active area of research, with numerous strategies developed to modify its structure. researchgate.netnih.gov These modifications aim to create new analogues with potentially improved pharmacological profiles. The general synthetic approaches often involve alterations at several key positions of the nimesulide molecule. scielo.br
One common strategy involves the synthesis of the key intermediate, 2-phenoxymethanesulfonanilide. Traditional methods for preparing this intermediate involve the reaction of o-aminodiphenylether with methanesulfonyl chloride in the presence of pyridine (B92270). However, due to the drawbacks of using pyridine, alternative methods using solvents like ethyl acetate (B1210297) or triethylamine (B128534) have been developed, achieving high yields. Another approach to nimesulide synthesis starts from o-chloro nitrobenzene, which is reacted with triphenyl phosphate (B84403) to yield 2-phenoxy nitrobenzene, followed by reduction, mesylation, and selective nitration. researchgate.net
General synthetic routes to nimesulide derivatives can be categorized by the part of the molecule being modified:
Modification of the NHSO2R group: Changing the R group on the sulfonamide moiety. scielo.br
Modification of the C-2 substituent: Replacing the aryloxy group with other functionalities, such as an arylsulfanyl group. scielo.br
Modification of the C-4 substituent: Replacing the nitro group with other electron-withdrawing groups like carboxy, ethoxycarbonyl, aminocarbonyl, cyano, or aminosulfonyl. scielo.br
Modification of the central aryl ring: Replacing the central phenyl ring with heterocyclic systems like pyridine. scielo.br
A variety of nimesulide derivatives have been synthesized by incorporating a 5-LOX pharmacophore, followed by further structural modifications. nih.gov Additionally, new amide and sulfonamide containing nimesulide derivatives have been synthesized and characterized. nih.gov
Strategies for N-Acylation and N-Sulfonylation of the Sulfonamide Nitrogen
Modification of the sulfonamide nitrogen of nimesulide through N-acylation and N-sulfonylation represents a key strategy for generating derivatives with potentially altered properties. scielo.brscielo.br These reactions can be achieved through two primary pathways: direct modification of the nimesulide molecule or a two-step approach involving an intermediate. scielo.brscielo.br
The direct N-acylation of nimesulide can be carried out using acyl chlorides in a suitable solvent like pyridine at room temperature. scielo.brscielo.br This method provides a straightforward route to N-acylated nimesulide analogues in good yields. scielo.brscielo.br
Alternatively, a two-step process offers a more versatile approach. This involves the initial reduction of the nitro group on the nimesulide molecule to form N-(4-amino-2-phenoxyphenyl)methanesulfonamide. scielo.brscielo.br This amino intermediate can then undergo regioselective acylation or sulfonylation at the newly formed amino group. scielo.brscielo.br This latter approach has been reported to be faster than the direct acylation of nimesulide. scielo.brscielo.br A variety of N-acylated and N-sulfonylated derivatives have been successfully prepared using this method in good to excellent yields. scielo.brscielo.br
| Reagent Class | Reaction Condition | Product Type |
| Acyl Chlorides | Pyridine, 25 ºC | N-Acylated Nimesulide |
| Acyl Chlorides / Sulfonyl Chlorides | Chloroform or Dichloromethane (B109758), Triethylamine, 0–25 °C | N-Acylated/N-Sulfonylated N-(4-amino-2-phenoxyphenyl)methanesulfonamide |
Synthesis of Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate and Related Prodrugs
To address the low aqueous solubility of nimesulide, a water-soluble prodrug, Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate, was designed and synthesized. acs.orgnih.govresearchgate.net The synthesis of this compound is aimed at improving the potential for parenteral administration. acs.orgnih.govresearchgate.net
The synthetic procedure involves the reaction of nimesulide with a sulfonating agent. Specifically, chlorosulfonic acid is added dropwise to a solution of 2-picoline in anhydrous dichloromethane at a controlled temperature of -5 °C to 5 °C. acs.org The resulting solution is then treated with a solution of nimesulide in dichloromethane and refluxed for 24 hours. acs.org After cooling and washing, the organic layer is evaporated. The final sodium salt is obtained by treating the product with sodium acetate in ethanol. acs.org
This prodrug demonstrates high stability in both water and phosphate buffer at pH 7.4, with no decomposition products observed by NMR analysis after 24 hours at 25 °C. acs.org
| Reactants | Reagents/Solvents | Reaction Conditions | Product |
| Nimesulide, Chlorosulfonic acid, 2-Picoline | Anhydrous Dichloromethane, Sodium Acetate, Ethanol | -5 °C to 5 °C, then reflux for 24h | Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate |
Preparation of N-Methyl Substituted Nimesulide Analogues
The preparation of N-methyl substituted nimesulide analogues is a specific modification aimed at exploring the impact of substitution on the sulfonamide nitrogen. The introduction of a methyl group at this position can influence the compound's chemical properties. researchgate.net The synthesis of these analogues is typically achieved through selective methylation of the nimesulide core structure. One common method involves the use of methyl iodide in a solvent such as dimethylformamide (DMF).
Diversification of the Nimesulide Skeleton with Methylsulfonyl Moieties
The introduction of methylsulfonyl moieties into the nimesulide skeleton is a key strategy for enhancing its pharmacological properties. acs.org The methylsulfonyl group in nimesulide itself contributes to its relatively high pKa, making it an effectively neutral molecule. researchgate.net Further diversification with additional methylsulfonyl groups has been explored to develop more selective inhibitors of cyclooxygenase-2 (COX-2). acs.org
Advanced Synthetic Approaches and Intermediate Compounds
Advanced synthetic methods have been developed to improve the efficiency and applicability of nimesulide synthesis. These include the use of modern catalytic systems and the development of novel reaction pathways.
A visible-light-driven photonitration strategy has been reported for the nitration of arenes, which could be applied to the synthesis of nimesulide and its analogues. acs.org This method offers a potentially greener and more sustainable approach to introducing the nitro group. acs.org Furthermore, copper-mediated arylation of phenolic derivatives has been utilized in the synthesis of nimesulide analogues. mdpi.com
The synthesis of key intermediates is crucial for the preparation of nimesulide derivatives. One such important intermediate is 4-nitro-2-phenoxy aniline, which is formed during the synthesis of nimesulide. researchgate.net The synthesis of N-(4-amino-2-phenoxyphenyl) methanesulfonamide, the reduced form of nimesulide, is another critical step in the preparation of many derivatives. scielo.br This intermediate is typically prepared by the reduction of nimesulide using tin (Sn) and concentrated hydrochloric acid (HCl). scielo.br
A systematic combinatorial chemical approach has also been used to generate a diverse range of substituted sulfonanilide derivatives from the nimesulide scaffold. nih.gov This involves modifying different positions of the nimesulide molecule, including the aromatic rings and the sulfonamide group, to create a library of compounds for biological screening. nih.gov
| Synthetic Approach | Key Features | Intermediate Compounds |
| Visible-light-driven Photonitration | Green and sustainable nitration method | Nitrated arenes |
| Copper-mediated Arylation | Arylation of phenolic derivatives | Nimesulide analogues |
| Reduction of Nimesulide | Formation of the amino derivative | N-(4-amino-2-phenoxyphenyl)methanesulfonamide |
| Combinatorial Chemistry | Generation of diverse derivatives | Substituted sulfonanilides |
Cyclooxygenase Isoform Selectivity and Binding Kinetics
Nimesulide, or N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide, distinguishes itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) through its preferential inhibition of the COX-2 isoenzyme over COX-1. nih.govcaymanchem.com This selectivity is largely attributed to its methylsulfonamide moiety, which plays a critical role in its binding affinity and inhibitory profile. rdd.edu.iq
Nimesulide demonstrates potent, concentration-dependent inhibition of the COX-2 enzyme. nih.gov Research has shown that the large volume of the methylsulfonamide group enhances the bond strength between nimesulide and the active site of COX-2, which helps explain its high selectivity for this isoform. rdd.edu.iq The inhibitory potency, measured as the half-maximal inhibitory concentration (IC50), can vary based on experimental conditions, particularly the pre-incubation time of the drug with the enzyme.
Reported IC50 values for nimesulide against COX-2 include:
Rationale for Chemical Modification of the Nimesulide Skeleton
The Nimesulide (B1678887) molecule has served as a lead compound for the development of new therapeutic agents. The rationale for its chemical modification is multifaceted, aiming to:
Enhance COX-2 selectivity and potency: Researchers have synthesized Nimesulide derivatives with the goal of creating more potent and selective COX-2 inhibitors.
Improve safety profile: A key driver for modification is the potential to reduce adverse effects, such as hepatotoxicity, which has been a concern with Nimesulide.
Explore new therapeutic applications: Modifications of the Nimesulide skeleton are being investigated for potential anticancer properties. Studies have shown that some Nimesulide derivatives exhibit antiproliferative activity in various cancer cell lines.
Strategies for modifying the Nimesulide structure have included direct N-acylation of the sulfonamide group or a two-step process involving the reduction of the nitro group followed by acylation or sulfonylation. scielo.br These modifications have led to the generation of a new class of diaryl ethers with modulated COX inhibitory properties and selectivity.
| Modification Strategy | Resulting Compounds | Potential Therapeutic Benefit |
| N-acylation | N-acylated derivatives of Nimesulide | Potential for altered COX inhibition and selectivity. scielo.br |
| Reduction of nitro group followed by acylation/sulfonylation | N-acylated and N-sulfonylated derivatives of N-(4-amino-2-phenoxy phenyl)methanesulfonamide | Generation of compounds with varying degrees of COX-1/COX-2 selectivity. scielo.br |
Structure Activity Relationships Sar of N Methylsulfonyl Nimesulide Derivatives
Impact of Methylsulfonyl Group Position and Modifications on Biological Activity
The methylsulfonyl group is a crucial pharmacophore in nimesulide (B1678887) and its derivatives, significantly influencing their interaction with target enzymes. researchgate.net Its position and any chemical modifications can drastically alter the biological activity of the resulting compounds.
The large volume of the methylsulfonamide portion is thought to enhance the bond strength between nimesulide and cyclooxygenase-2 (COX-2), which helps explain its selective inhibition of this isoform. researchgate.net Studies on pyrrole-containing anti-inflammatory agents have underscored the importance of the p-methylsulfonyl substituent's position for activity. unina.it For instance, compounds with the substituent at one position (compounds 7) were found to be more active than their isomers (compounds 8). unina.it
Modifications to the methylsulfonyl group have been explored to modulate activity. For example, replacing the methyl group with a trifluoromethyl group in pyridinic analogues of nimesulide resulted in derivatives with potent COX-2 inhibition, with IC50 values as low as 0.09 μM. acs.org However, these trifluoromethanesulfonamide (B151150) derivatives generally showed weaker selectivity for COX-2 compared to alkanesulfonamide derivatives. acs.org In another study, sulfonamide-substituted derivatives were found to have better potency and selectivity than their methylsulfonyl-substituted counterparts. acs.org
The introduction of different substituents on the sulfonamide moiety can also impact activity. For instance, the synthesis of N-acylated and N-sulfonylated derivatives of N-(4-amino-2-phenoxyphenyl)methanesulfonamide, derived from nimesulide, yielded compounds with varying COX-2 selectivity. researchgate.net Specifically, compounds 11d and 12a demonstrated 2- and 4-fold selectivity for COX-2 over COX-1, respectively. researchgate.net
Role of the Sulfonamide Nitrogen (N-H) in Enzyme Binding and Selectivity
The sulfonamide nitrogen (N-H) and its acidic proton play a pivotal role in the enzyme binding and selectivity of nimesulide derivatives. The acidity of the sulfonamide proton is a key determinant of the ionization state of the molecule at physiological pH, which in turn influences its interaction with the active site of COX enzymes.
For pyridinic analogues of nimesulide, pKa determinations have shown that the nature of the substituent on the sulfonamide moiety dictates the major ionic form in solution. acs.org Alkanesulfonamides were predominantly present as zwitterionic molecules, whereas the more acidic trifluoromethanesulfonamides existed mainly as anionic molecules. acs.org This difference in ionization state likely contributes to the observed differences in their COX-2 selectivity.
N-Methylation of the sulfonamide group in a nimesulide analog, JCC76, was shown to block the ionization of this group, thereby abolishing its potential COX-2 activity. nih.gov This highlights the necessity of the ionizable sulfonamide for interacting with the COX-2 active site. The sulfonamide moiety is believed to interact with a hydrophilic pocket within the COX-2 enzyme, contributing to the compound's binding affinity and selectivity.
Influence of Substituents on Anti-inflammatory and Antiproliferative Potencies
The anti-inflammatory and antiproliferative potencies of N-Methylsulfonyl Nimesulide derivatives are highly sensitive to the nature and position of substituents on the aromatic rings.
In a series of nimesulide analogs designed as anti-cancer agents, the substitution pattern on the benzamide (B126) moiety significantly affected their antiproliferative activity against SKBR-3 breast cancer cells. nih.gov For example, para-position bulky halogen substituents like bromine (9 ) and iodine (29 ) on the benzamide ring resulted in greater potency than the parent compound JCC76. nih.gov Conversely, a smaller halogen like chlorine at the para position (28 ) or single meta-substitutions generally led to weaker activity, suggesting a steric influence. nih.gov Electron-withdrawing groups such as nitro, cyano, and trifluoromethyl on the benzamide did not enhance activity. nih.gov
Similarly, for a class of pyrrole-containing anti-inflammatory agents, substituents on the phenyl ring at the N1 position influenced activity in the following order: 3-F > 4-F > 3,4-diF > 4-OMe > H > 4-CF3 > 4-CH3. unina.it
In another study, seventeen new amide/sulfonamide-containing nimesulide derivatives were synthesized and evaluated for their anti-inflammatory and antiproliferative effects. nih.gov Compounds N8 and N10 showed notable potency and selectivity for COX-2. nih.gov Meanwhile, compound N17 displayed significant antiproliferative effects on colon and breast cancer cell lines. nih.gov
The following table summarizes the antiproliferative activity of selected nimesulide derivatives against the SKBR-3 breast cancer cell line:
| Compound | Substituent(s) | IC50 (μM) |
| JCC76 | - | 1.38 |
| 9 | p-Br | 0.22 |
| 29 | p-I | 0.13 |
| 28 | p-Cl | 2.15 |
| 4 | di-Cl | 0.91 |
| 14 | di-Cl | 0.80 |
| 26 | di-CF3 | 55.35 |
Data sourced from a study on nimesulide analogs as anti-cancer agents. nih.gov
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for understanding the SAR of this compound derivatives, providing insights that are often difficult to obtain through experimental methods alone.
Molecular docking simulations have been widely used to predict the binding modes of nimesulide derivatives within the active sites of target enzymes, particularly COX-2. scispace.com These studies have highlighted the importance of hydrophobic and hydrophilic interactions for ligand stability. researchgate.net
Docking studies of pyridinic analogues of nimesulide into the COX-2 binding site have helped to rationalize the observed SAR. unina.it Similarly, for a series of 1,2,4-triazine (B1199460) derivatives, docking simulations showed that the methylsulfonyl group interacts with specific amino acid residues in the COX-2 active site. researchgate.net The docking results for compound 9c in this series revealed that its binding mode was in high agreement with the co-crystallized inhibitor SC-558. researchgate.net In silico molecular docking was also conducted on seventeen new amide/sulfonamide containing nimesulide derivatives to complement experimental findings. nih.gov
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interactions over time, assessing the stability of the docked complexes. scispace.com MD simulations have been employed to study the structural and dynamical properties of selected nimesulide derivatives with their target structures. nih.gov
For indole (B1671886) derivatives designed as COX-2 inhibitors, MD simulations confirmed the stability of the enzyme-ligand complexes and revealed consistent interactions. researchgate.net In the study of pyridinic analogues of nimesulide, MD simulations were used to study the stability of the resulting complexes with human COX-2. scispace.com These simulations can provide valuable insights into the conformational changes that occur upon ligand binding and can help to refine the understanding of the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are useful for predicting the activity of new compounds and for identifying the key structural features that determine potency and selectivity.
2D-QSAR studies on pyrrolo[3,2,1-hi]indoles derivatives have resulted in statistically significant and predictive models for COX-2 inhibition. acs.org For a series of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives, a 3D-QSAR study using k-Nearest Neighbour Molecular Field Analysis was performed to further understand the SAR. researchgate.net Additionally, binary QSAR models have been developed for new nimesulide derivatives to complement in vitro and in silico studies. nih.gov
Preclinical Pharmacological Evaluation of N Methylsulfonyl Nimesulide Derivatives Non Human Models
In vitro Assays for Anti-inflammatory Activity
In vitro studies are fundamental in elucidating the mechanisms through which a compound exerts its effects at a cellular level. For N-Methylsulfonyl Nimesulide (B1678887) derivatives, these assays have been pivotal in characterizing their anti-inflammatory properties.
Prostaglandin E2 (PGE2) is a key mediator of inflammation. The ability of N-Methylsulfonyl Nimesulide derivatives to inhibit PGE2 production is a significant indicator of their anti-inflammatory potential. Studies have shown that nimesulide itself is a potent inhibitor of PGE2 production. clinexprheumatol.org For instance, in human articular chondrocytes, nimesulide inhibited PGE2 production in both unstimulated and IL-1b-stimulated cells. clinexprheumatol.org While specific data for this compound on PGE2 inhibition is not detailed in the provided results, the focus on its parent compound's mechanism suggests this pathway is of high interest. The development of derivatives often aims to enhance or modify such activities.
Nitric oxide (NO) is another critical molecule in the inflammatory cascade, produced by inducible nitric oxide synthase (iNOS). plos.orgnih.gov The overproduction of NO is associated with various inflammatory conditions. Research has demonstrated that certain new amide/sulfonamide containing nimesulide derivatives, specifically compounds designated as N8 and N10, significantly suppressed nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This suppression of NO production highlights a key mechanism of the anti-inflammatory action of these derivatives. nih.gov The ability to modulate NO levels suggests a therapeutic potential in inflammatory diseases where NO plays a pathogenic role. plos.orgnih.gov
In vivo Studies on Analgesic and Anti-inflammatory Effects in Animal Models
In vivo studies in animal models are essential to validate the therapeutic efficacy observed in in vitro assays and to understand the compound's effects in a whole organism.
The carrageenan-induced paw edema model is a standard and widely used assay to screen for anti-inflammatory drugs. slideshare.netdrnaitiktrivedi.com This model mimics the acute inflammatory response. A water-soluble prodrug of nimesulide, Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate, demonstrated a dose-dependent inhibition of edema formation in rats. acs.org This effect was statistically significant at doses of 2.5 mg/kg and 5.0 mg/kg, whereas the parent nimesulide only showed a modest effect at the highest dose of 5.0 mg/kg. acs.org These findings suggest that the derivative has enhanced anti-inflammatory activity in this acute inflammation model. acs.org
Table 1: Effect of this compound Prodrug on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, ip) | Edema Inhibition | Statistical Significance (vs. vehicle) |
|---|---|---|---|
| Prodrug 1 | 1.25 | Slight reduction | Not Significant |
| Prodrug 1 | 2.5 | Significant reduction | P < 0.05 |
| Prodrug 1 | 5.0 | Significant reduction | P < 0.05 |
| Nimesulide | 5.0 | Modest decrease | Not specified |
Source: acs.org
Thermal hyperalgesia models are used to assess a compound's analgesic properties by measuring the response to a thermal stimulus in the presence of inflammation or nerve injury. Nimesulide has been shown to be effective in reducing thermal hyperalgesia in various rat models. nih.govnih.gov For instance, it completely inhibited the development of thermal hindpaw hyperalgesia induced by formalin injection. nih.gov Another study showed that nimesulide has a significant analgesic effect in the tail-flick test, a model of thermal pain. nih.gov While specific studies on this compound derivatives in thermal hyperalgesia models were not found in the search results, the potent anti-hyperalgesic effects of the parent compound suggest that its derivatives would likely be investigated for similar or enhanced properties.
Antiproliferative and Antitumor Activity in Preclinical Cancer Models
Recent research has explored the potential of nimesulide and its derivatives as anticancer agents. nih.govresearchgate.netnih.gov The antiproliferative effects of these compounds have been investigated in various cancer cell lines and animal models.
Nimesulide itself has been shown to inhibit the proliferation of various cancer cells, often at concentrations that suggest a mechanism independent of COX-2 inhibition. nih.gov This has prompted the synthesis and evaluation of nimesulide analogs designed to enhance this antitumor activity.
A series of new nimesulide analogs were synthesized, with some displaying potent anti-cancer activity. nih.gov For example, a derivative, CSUOH0901, significantly inhibited the growth of HT29 colon cancer cells in vitro with an IC50 of 0.46μM. nih.gov In an in vivo xenograft model using HT29 cells, treatment with CSUOH0901 significantly decreased tumor size and weight in nude mice without causing apparent toxicity. nih.gov
Furthermore, another study synthesized seventeen new amide/sulfonamide containing nimesulide derivatives. nih.gov Among these, compound N17 showed considerable antiproliferative effects on colon and breast cancer cell lines. nih.gov Treatment with N17 led to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein BAX, suggesting an induction of apoptosis. nih.gov A silver(I) complex with nimesulide (AgNMS) also demonstrated antiproliferative activity against squamous cell carcinoma (SCC) cell lines. mdpi.com
Table 2: Antiproliferative Activity of Nimesulide Derivatives in Cancer Cell Lines
| Compound | Cell Line | Activity | IC50/TGI |
|---|---|---|---|
| CSUOH0901 | HT29 (Colon) | Inhibition of cell growth | 0.46μM |
| N17 | Colon Cancer | Antiproliferative | 9.24 μM |
| N17 | Breast Cancer | Antiproliferative | 11.35 μM |
| AgNMS | SCC15 (Tongue) | Antiproliferative | 67.3 µM |
| AgNMS | FaDu (Pharynx) | Antiproliferative | 107.2 µM |
Source: nih.govnih.govmdpi.com
Cell Line Studies (e.g., Breast Cancer, Colon Cancer, Pancreatic Cancer Cells)
Derivatives of this compound have been systematically evaluated for their cytotoxic effects against a range of human cancer cell lines. These studies aim to determine the concentration of the compounds required to inhibit the growth of cancer cells by 50% (IC50), a key indicator of a compound's potency.
Breast Cancer: In studies involving breast cancer cell lines, certain nimesulide analogs have demonstrated significant inhibitory activity. For instance, a non-COX-2 active nimesulide analog, JCC76, exhibited an IC50 of 1.38 μM against the SKBR-3 breast cancer cell line, which is approximately 100 times more active than the parent compound, nimesulide. nih.gov Further modifications to the JCC76 structure led to the development of even more potent derivatives, such as CSUOH0901 (NSC751382), which inhibited SKBR-3 cell growth with IC50 values in the range of 0.1 to 0.2 μM. nih.gov Another nimesulide derivative, compound 76, showed dose-dependent suppression of proliferation in several breast cancer cell lines, with IC50 values of 0.9 μM in SKBR-3, 2.2 μM in BT474, and 4.0 μM in MDA-MB-453 cells. nih.gov In contrast, higher concentrations were needed to inhibit the growth of MCF-7 (IC50 of 22.1 μM) and MDA-MB-231 (IC50 of 19.6 μM) breast cancer cells. nih.gov
Colon Cancer: The anti-proliferative effects of nimesulide and its derivatives have also been investigated in colon cancer cell lines. Some synthesized derivatives of nimesulide have shown promising cytotoxic activity against human colon cancer cell lines in vitro. researchgate.net For example, a study involving hyaluronic acid-nimesulide conjugates reported over 46% cell killing ability at a nimesulide concentration of 400 µM in HT-29 colon cancer cells. dovepress.com
Pancreatic Cancer: Nimesulide has been shown to inhibit the proliferation of pancreatic cancer cells. nih.govnih.govfrontiersin.org Specifically, in PANC-1 pancreatic cancer cells, nimesulide treatment led to a decrease in cell viability. nih.govnih.govfrontiersin.org Studies have indicated that nimesulide exerts its anti-cancer effects on PANC-1 cells by inhibiting proliferation and promoting apoptosis. nih.govnih.govfrontiersin.org The mechanism is suggested to involve the enhancement of PTEN expression. nih.govnih.govfrontiersin.org
Interactive Table: IC50 Values of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| JCC76 | SKBR-3 | Breast Cancer | 1.38 nih.gov |
| CSUOH0901 | SKBR-3 | Breast Cancer | ~0.1 - 0.2 nih.gov |
| Compound 76 | SKBR-3 | Breast Cancer | 0.9 nih.gov |
| Compound 76 | BT474 | Breast Cancer | 2.2 nih.gov |
| Compound 76 | MDA-MB-453 | Breast Cancer | 4.0 nih.gov |
| Compound 76 | MCF-7 | Breast Cancer | 22.1 nih.gov |
| Compound 76 | MDA-MB-231 | Breast Cancer | 19.6 nih.gov |
| Hyaluronic acid-nimesulide | HT-29 | Colon Cancer | >400 (for 46% killing) dovepress.com |
| Nimesulide | PANC-1 | Pancreatic Cancer | Dose-dependent inhibition nih.govnih.govfrontiersin.org |
Apoptosis Induction and Cell Cycle Modulation in vitro
Beyond inhibiting cell proliferation, this compound derivatives have been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.
Apoptosis Induction: Studies have demonstrated that nimesulide and its analogs can induce apoptosis in various cancer cell types. nih.govresearchgate.net For instance, nimesulide has been observed to induce apoptosis in gastric adenocarcinoma cells in a dose-dependent manner. nih.gov In pancreatic cancer cells (PANC-1), nimesulide treatment has been shown to promote apoptosis. nih.govnih.govfrontiersin.org This pro-apoptotic effect is linked to the upregulation of the tumor suppressor gene PTEN. nih.govnih.govfrontiersin.org Furthermore, a nimesulide derivative, compound 76, was found to induce apoptosis in SKBR-3 and BT474 breast cancer cells, which are known to overexpress Her2. nih.gov The mechanism of apoptosis induction by this derivative appears to be mediated by the mitochondria, as evidenced by cytochrome c release. nih.gov
Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. sartorius.com Nimesulide has been found to affect the cell cycle in cancer cells. In SGC-7901 gastric cancer cells, nimesulide treatment resulted in a dose-dependent alteration of the cell cycle, with an increase in the proportion of cells in the G0/G1 phase and a decrease in the S and G2/M phases. nih.gov This G0/G1 phase arrest is potentially mediated by the upregulation of the p27Kip1 protein. nih.gov Similarly, studies on the small intestine of mice have shown that nimesulide can affect the cell cycle time and the rate at which cells enter mitosis. nih.gov
Interactive Table: Effects of this compound Derivatives on Apoptosis and Cell Cycle
| Compound | Cell Line/Model | Effect | Mechanism |
|---|---|---|---|
| Nimesulide | SGC-7901 (Gastric Cancer) | Apoptosis Induction nih.gov | Dose-dependent nih.gov |
| Nimesulide | SGC-7901 (Gastric Cancer) | G0/G1 Cell Cycle Arrest nih.gov | Upregulation of p27Kip1 nih.gov |
| Nimesulide | PANC-1 (Pancreatic Cancer) | Apoptosis Induction nih.govnih.govfrontiersin.org | Upregulation of PTEN nih.govnih.govfrontiersin.org |
| Compound 76 | SKBR-3, BT474 (Breast Cancer) | Apoptosis Induction nih.gov | Mitochondrial-mediated, Cytochrome c release nih.gov |
| Nimesulide | Mouse Small Intestine | Altered Cell Cycle Time nih.gov | Increased crypt cell production rate nih.gov |
Non-Human In vivo Tumor Growth Suppression Studies
The anti-tumor efficacy of this compound derivatives has been further validated in non-human in vivo models, typically involving the transplantation of human cancer cells into immunodeficient mice (xenograft models).
In one such study, the nimesulide analog CSUOH0901 was shown to suppress the growth of HT29 colorectal xenografts in nude mice. nih.gov Another investigation utilized hyaluronic acid-nimesulide conjugates to target CD44-overexpressing HT-29 colorectal tumors in xenografted mice. dovepress.com Both low and high molecular weight hyaluronic acid-nimesulide conjugates led to rapid tumor shrinkage within three days and significantly inhibited tumor growth, with inhibition rates of 82.3% and 76.4%, respectively, by day 24. dovepress.com The mechanism of tumor suppression in this model was attributed to apoptosis. dovepress.com Furthermore, nimesulide has demonstrated chemopreventive activity in a rat model of mammary carcinogenesis. nih.gov
Interactive Table: In vivo Tumor Growth Suppression by this compound Derivatives
| Compound | Animal Model | Cancer Type | Key Findings |
|---|---|---|---|
| CSUOH0901 | Nude mice with HT29 xenografts | Colorectal Cancer | Suppressed tumor growth nih.gov |
| Hyaluronic acid-nimesulide conjugates | Mice with HT-29 xenografts | Colorectal Cancer | Rapid tumor shrinkage; 76.4-82.3% tumor growth inhibition by day 24 dovepress.com |
| Nimesulide | Rat model | Mammary Carcinogenesis | Chemopreventive activity observed nih.gov |
Prodrug Strategies for N Methylsulfonyl Nimesulide
Design Principles for Prodrugs Targeting Enhanced Bioavailability
The primary goal in designing prodrugs for N-Methylsulfonyl Nimesulide (B1678887) is to enhance its bioavailability, which is often limited by its very poor water solubility (approximately 0.01 mg/mL). acs.org Prodrugs are inactive chemical derivatives that are converted into the active parent drug within the body through enzymatic or chemical processes. actamedicamarisiensis.rolongdom.org The design of these prodrugs focuses on temporarily modifying the structure of nimesulide to create a more water-soluble compound that can be more readily absorbed. frontiersin.orgacs.org
Key design principles for enhancing the bioavailability of nimesulide through prodrugs include:
Increased Aqueous Solubility: A fundamental principle is to attach a polar or ionizable promoiety to the nimesulide molecule. frontiersin.orgactamedicamarisiensis.ro This modification aims to increase the drug's solubility in aqueous environments, such as the gastrointestinal fluids or blood plasma, facilitating its absorption and distribution. acs.org
In Vivo Bioreversion: The prodrug must be designed to efficiently and predictably release the active nimesulide in the body. longdom.org This biotransformation should ideally occur at the target site or in the systemic circulation to ensure therapeutic efficacy. actamedicamarisiensis.ro
Stability: The prodrug itself needs to be sufficiently stable in its formulation and during its passage to the site of bioconversion. acs.orglongdom.org Premature degradation would reduce the amount of active drug reaching its target.
Safety of the Promoieties: The chemical group (promoiety) attached to the parent drug should be non-toxic and readily eliminated from the body after it is cleaved from the parent drug. longdom.org
A successful prodrug strategy for nimesulide would result in higher and more consistent plasma concentrations of the active drug compared to the administration of nimesulide itself, especially for routes where solubility is a major barrier. acs.orgnih.gov
Synthesis and Characterization of N-Sulfamate Prodrugs
To address the poor water solubility of nimesulide, researchers have synthesized an N-sulfamate prodrug, specifically Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate. acs.orgnih.gov The rationale behind this approach was that a salt of the N-sulfamate derivative would possess the necessary wettability and solubility for parenteral administration while being relatively unstable in vivo to release the parent nimesulide. acs.org
The synthesis of this prodrug involves the following key steps:
Chlorosulfonic acid is added to a solution of 2-picoline in anhydrous dichloromethane (B109758) at a controlled low temperature. acs.org
A solution of nimesulide in dichloromethane is then added to the reaction mixture. acs.org
The mixture is refluxed for 24 hours. acs.org
After cooling and washing, the organic layer is evaporated to yield the intermediate. acs.org
The final sodium salt form of the prodrug is obtained through treatment with sodium acetate (B1210297) in ethanol. acs.org
Characterization of the N-Sulfamate Prodrug:
The resulting prodrug, Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate, was characterized to confirm its structure and properties. This includes spectroscopic analysis to verify the formation of the desired compound. acs.org A crucial characteristic evaluated was its stability. The prodrug demonstrated a high degree of stability in water and in a phosphate (B84403) buffer at pH 7.4 over a 24-hour period at 25°C, with no decomposition products detected by NMR analysis. acs.org This stability is important for ensuring the integrity of the prodrug in pharmaceutical formulations.
In vivo Biotransformation and Release of Parent Nimesulide in Animal Models
Preclinical studies in animal models, specifically Sprague-Dawley rats, have been crucial in evaluating the in vivo behavior of the N-sulfamate prodrug of nimesulide. nih.gov These studies aimed to determine if the prodrug undergoes biotransformation to release the active parent drug and to assess the resulting plasma concentrations of nimesulide. nih.govresearchgate.net
In these experiments, the prodrug, Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate, was administered intraperitoneally to rats. nih.gov The results demonstrated that the prodrug is effectively absorbed and undergoes extensive transformation into the active nimesulide compound. acs.orgnih.gov
A key finding was the significant increase in plasma concentrations of nimesulide following the administration of the prodrug. nih.govresearchgate.net This release was found to be dose-dependent. In stark contrast, when the "native" nimesulide was administered via the same route, its plasma concentrations remained substantially unchanged, highlighting the poor absorption of the parent drug in this context. nih.gov
The ability of the prodrug to achieve much higher plasma concentrations of nimesulide compared to the administration of nimesulide itself indicates that the prodrug strategy successfully overcomes the bioavailability limitations of the parent drug for parenteral administration. acs.org
Pharmacokinetic Considerations in Preclinical Prodrug Development
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For a prodrug, the pharmacokinetic evaluation is twofold: it assesses the properties of the prodrug itself and, more importantly, the resulting exposure to the active parent drug. longdom.org
Preclinical pharmacokinetic studies of the N-sulfamate nimesulide prodrug provided critical data on its potential as a therapeutic agent. nih.gov The primary pharmacokinetic consideration was to achieve therapeutically relevant concentrations of the active nimesulide in the systemic circulation. acs.org
The table below summarizes the key pharmacokinetic parameters of nimesulide following oral administration, which provide a baseline for comparison, although the prodrug was developed for parenteral use.
Table 1: Pharmacokinetic Parameters of Oral Nimesulide in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1.22 to 2.75 hours | nih.gov |
| Peak Plasma Concentration (Cmax) | 2.86 to 6.50 mg/L | nih.gov |
| Volume of Distribution (Vd) | 0.18 to 0.39 L/kg | nih.gov |
| Plasma Protein Binding | >99% | nih.gov |
| Elimination Half-life (t1/2) | 1.80 to 4.73 hours | nih.gov |
This data is for orally administered nimesulide and serves as a reference for the parent drug's general pharmacokinetic behavior.
The preclinical studies with the N-sulfamate prodrug demonstrated a more regular and higher absorption compared to the parent drug when administered parenterally. acs.org The significant plasma concentrations of nimesulide achieved after prodrug administration confirm that the parent drug is effectively released in vivo. acs.orgnih.gov This improved pharmacokinetic profile, specifically the enhanced bioavailability, is a direct result of the prodrug's increased water solubility at a neutral pH. acs.org These promising preliminary results from animal models suggest that the N-sulfamate prodrug is a viable candidate for parenteral administration, warranting further investigation. nih.gov
Future Directions in N Methylsulfonyl Nimesulide Research
Exploration of Novel Methylsulfonyl-Containing Scaffolds
The methylsulfonyl (—SO₂CH₃) group is a key pharmacophore in many bioactive molecules, including nimesulide (B1678887), where the bulkiness of the related methylsulfonamide group contributes to its selective binding to the cyclooxygenase-2 (COX-2) enzyme. researchgate.netnih.gov Recognizing its importance, researchers are actively exploring novel molecular scaffolds that incorporate the methylsulfonyl moiety to develop new agents with enhanced or different biological activities. This exploration involves synthesizing and evaluating new chemical classes that retain this critical functional group.
One avenue of research involves the direct chemical modification of nimesulide. Studies have shown that nimesulide can be altered through processes like N-acylation or a two-step reduction and sulfonylation process to generate a variety of new diaryl ether analogues. scielo.br Several of these new compounds have demonstrated inhibitory effects against COX enzymes, with some showing promising selectivity for COX-2. scielo.br
Beyond modifying the nimesulide backbone, scientists are incorporating the methylsulfonyl group into entirely different molecular frameworks. Examples include:
N-Acyl Hydrazones: New N-acyl hydrazone derivatives bearing a methylsulfonyl group have been synthesized and evaluated as potential COX-2 inhibitors. researchgate.net
N-Methylsulfonyl-Indoles: Researchers have created novel indole (B1671886) derivatives with an N-methylsulfonyl group, which have shown potential as multi-target agents for treating inflammation. nih.gov
Thiazole Derivatives: A series of new thiazole-methylsulfonyl compounds have been synthesized, and their interactions with biological targets like carbonic anhydrase have been investigated both in vitro and through computational studies. acs.org
These efforts highlight a strategy of "scaffold hopping," where the essential methylsulfonyl group is transplanted onto diverse chemical structures to discover compounds with novel therapeutic profiles. nih.gov
| Novel Scaffold Class | Core Structure | Reported Biological Target/Activity | Reference |
|---|---|---|---|
| N-Acylated Nimesulide Analogues | Diaryl Ether | COX-2 Inhibition | scielo.br |
| N-Acyl Hydrazones | Hydrazone | COX-2 Inhibition | researchgate.net |
| N-Methylsulfonyl-Indoles | Indole | COX-2/5-LOX Inhibition, Antimicrobial | nih.gov |
| Thiazole-Methylsulfonyl Derivatives | Thiazole | Carbonic Anhydrase Inhibition | acs.org |
Advanced Mechanistic Investigations
While N-Methylsulfonyl nimesulide itself is a subject of ongoing investigation, much of the understanding of its potential mechanism is extrapolated from its parent compound, nimesulide. Advanced studies have revealed that nimesulide's biological activity is multifactorial, extending beyond its well-known selective inhibition of the COX-2 enzyme. researchgate.netfarmaciajournal.com
The primary mechanism of nimesulide involves the selective inhibition of COX-2, an enzyme upregulated during inflammation. researchgate.netnih.gov The large volume of its methylsulfonamide group is a key structural feature that enhances its binding and selectivity for the COX-2 isoform. researchgate.netnih.gov However, further research has uncovered a broader range of effects:
Inhibition of Neutrophil Activity: Nimesulide can inhibit the release of oxidants from activated neutrophils and scavenge hypochlorous acid, a potent inflammatory agent. nih.gov
Modulation of Cellular Messengers: It decreases histamine (B1213489) release from mast cells and inhibits the production of platelet-activating factor. nih.gov
Matrix Metalloproteinase (MMP) Inhibition: In vitro studies show that nimesulide can inhibit the release of stromelysin and block the activity of metalloproteinases in articular chondrocytes, suggesting a role in protecting cartilage. nih.gov
Antitumor Activity: Nimesulide has demonstrated antiproliferative effects and the ability to induce apoptosis in various cancer cell lines. researchgate.netnih.gov One identified mechanism is its ability to upregulate the tumor suppressor gene PTEN (phosphatase and tensin homolog), which in turn can inhibit critical cell survival pathways like PI3K/AKT. nih.govresearchgate.net
Furthermore, derivatives have been designed to optimize its properties. For instance, Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate was synthesized as a water-soluble prodrug of nimesulide, designed for parenteral administration and subsequent conversion to the active nimesulide compound within the body. acs.orgresearchgate.net
| Mechanism of Action | Cellular Target / Pathway | Therapeutic Implication | Reference |
|---|---|---|---|
| Selective COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | researchgate.netnih.gov |
| Oxidant Release Inhibition | Activated Neutrophils | Anti-inflammatory | nih.gov |
| Metalloproteinase Inhibition | Stromelysin, MMPs | Cartilage Protection | nih.gov |
| Tumor Suppressor Upregulation | PTEN, PI3K/AKT Pathway | Anticancer | nih.govresearchgate.net |
| Prodrug Conversion | In vivo hydrolysis | Improved Bioavailability | acs.orgresearchgate.net |
Application of Computational Tools for De Novo Design
The advancement of computational chemistry has revolutionized drug discovery, enabling the de novo design of novel compounds with desired properties. nih.govbiosolveit.de These in silico methods are being applied to find new molecules structurally or functionally related to this compound. Fragment-based and de novo design strategies use computer algorithms to build novel molecular structures from scratch or by combining molecular fragments. nih.gov
A key application of these tools is the virtual screening of large chemical databases to identify new lead compounds. In one study, a similarity search of the PubChem database was performed to find potential alternatives to nimesulide. farmaciajournal.com This was followed by molecular docking simulations to predict how well these compounds would bind to COX enzymes. Notably, this computational screening identified N-methylsulfonyl-N-(4-nitro-2-phenoxy-phenyl)methanesulfonamide (this compound) as a compound that could bind effectively within the active site of COX-1. farmaciajournal.com
Computational approaches offer several advantages in the design of methylsulfonyl-containing compounds:
Target-Specific Design: They allow for the design of inhibitors that are highly specific for one enzyme over another (e.g., COX-2 vs. COX-1) by exploiting subtle differences in their three-dimensional structures. acs.org
Prediction of Properties: In silico tools can predict various pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) early in the design process, helping to reduce late-stage failures. acs.org
Scaffold Hopping: Algorithms can suggest novel core structures (scaffolds) that maintain the key pharmacophoric features of a known active molecule, leading to new compounds with unique intellectual property profiles. nih.gov
| Computational Approach | Purpose | Example in Nimesulide/Methylsulfonyl Research | Reference |
|---|---|---|---|
| Chemical Similarity Searching | Identify structurally related compounds in large databases. | Screening PubChem to find compounds similar to nimesulide. | farmaciajournal.com |
| Molecular Docking | Predict the binding orientation and affinity of a molecule to a target protein. | Simulating the binding of this compound to COX enzymes. | farmaciajournal.com |
| De Novo Design | Generate novel chemical structures with desired properties from scratch. | Designing new inhibitors based on the nimesulide pharmacophore. | nih.govplos.org |
| ADME Prediction | Evaluate drug-like properties (Absorption, Distribution, Metabolism, Excretion). | Assessing pharmacokinetic parameters of new thiazole-methylsulfonyl derivatives. | acs.org |
Development of Targeted Delivery Systems (e.g., Nanoparticles for Preclinical Studies)
A significant challenge for many drugs, including nimesulide, is poor aqueous solubility, which can limit bioavailability. researchgate.net To overcome this, and to direct the drug to specific sites of action while minimizing systemic exposure, researchers are developing targeted delivery systems, with a major focus on nanotechnology for preclinical evaluation. nih.govijpsjournal.comnih.gov
Nanoparticle-based systems offer a versatile platform for drug delivery. nih.gov For nimesulide, several types of nanocarriers have been investigated in preclinical models:
Solid Lipid Nanoparticles (SLNs): SLNs encapsulating nimesulide have been proposed as a strategy for cancer therapy. researchgate.net The goal is to improve the drug's bioavailability and deliver it to tumor cells, where it can exert its anticancer effects, such as increasing PTEN expression. researchgate.netresearchgate.net
Hyaluronic Acid (HA) Conjugates: Nimesulide has been chemically linked to hyaluronic acid, a polymer that can target the CD44 receptor, which is overexpressed on the surface of certain cancer cells. researchgate.net This targeted approach aims to concentrate the drug at the tumor site. researchgate.net
Polymeric Micelles and Liposomes: These are other forms of nanoparticles that can encapsulate hydrophobic drugs like nimesulide, increasing their solubility in water and protecting them from degradation in the bloodstream. nih.gov
Preclinical studies have characterized the physical properties and release kinetics of these systems. For example, nimesulide-loaded nanoparticles have been shown to exhibit a biphasic release pattern, with an initial burst release followed by a more sustained release over time. nih.gov The rate of drug release can be tuned by altering the particle size and preparation method. nih.gov These advanced delivery systems hold the promise of enhancing the therapeutic potential of nimesulide and its derivatives in future clinical applications.
| Delivery System | Composition | Intended Target/Application | Key Preclinical Finding | Reference |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Lipid matrix | Pancreatic cancer therapy | Proposed to boost bioavailability and inhibit cell growth by increasing PTEN levels. | researchgate.netresearchgate.net |
| Hyaluronic Acid Conjugates | Nimesulide linked to hyaluronic acid | CD44-overexpressing colorectal cancer | Selectively accumulated in CD44-overexpressing tumor areas in vivo. | researchgate.net |
| Polymeric Micelles | Copolymers | General anti-inflammatory | Can increase water solubility and half-life in blood. | nih.gov |
| Liposomes | Phospholipid bilayer | General drug delivery | Studied for their ability to encapsulate nimesulide. | nih.gov |
Q & A
Q. What validated analytical methods are recommended for quantifying Nimesulide in pharmaceutical formulations, and how are they validated?
Nimesulide is commonly quantified using second-order derivative UV spectrophotometry (validated at 224 nm and 292 nm) and reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and mobile phases like methanol:water (75:25 v/v) . Method validation follows ICH guidelines, assessing parameters such as linearity (e.g., 2–20 µg/mL range), precision (RSD < 2%), accuracy (recovery 98–102%), and robustness against pH/temperature variations . For impurity profiling, HPTLC with silica gel plates and toluene:ethyl acetate:formic acid (5:4:1) mobile phase is used .
Q. How do pH and particle size affect the solubility and dissolution profile of Nimesulide?
- pH dependency : Solubility increases significantly above pH 9.0 due to ionization (anionic form), with log Si ≈ -2.5 at pH 11. Below pH 4.0, solubility is minimal (log S0 ≈ -4.0) .
- Particle size : Micronized crystals (Formulation A) achieve 85% dissolution within 15 minutes, whereas non-micronized particles (Formulation D) reach <30% even after 60 minutes. Surfactants (e.g., polysorbate 80) show marginal impact compared to particle size reduction . Experimental protocols involve USP Apparatus II (paddle method) at 50 rpm, with media simulating intestinal pH (6.8 phosphate buffer) .
Q. What safety protocols are essential when handling Nimesulide in laboratory settings?
- PPE : Impermeable nitrile gloves (tested for chemical penetration), lab coats, and safety goggles. Avoid latex due to insufficient degradation data .
- Exposure control : Use fume hoods for powder handling. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes .
- Waste disposal : Incinerate at high temperatures (>800°C) to prevent environmental contamination .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize permeation enhancers in topical Nimesulide formulations?
RSM employs central composite designs to evaluate factors like propylene glycol (5–15%) and polyethylene glycol (2–8%). Permeation flux (µg/cm²/h) is modeled using quadratic equations, validated via Franz diffusion cells and excised rabbit skin. For example, a combination of 10% propylene glycol and 5% PEG 400 increased permeability coefficient (Kp) by 3.2-fold compared to controls . Statistical validation requires ANOVA (p < 0.05) and residual plots to confirm model adequacy .
Q. How should researchers address discrepancies between in vitro COX-2 selectivity and in vivo hepatotoxicity of Nimesulide?
- In vitro assays : Use whole-blood COX-2 inhibition tests (IC50 ≈ 0.07 µM) to confirm selectivity over COX-1 (IC50 > 5 µM) .
- In vivo hepatotoxicity : Monitor hepatic biomarkers (ALT, AST) in rodent models. Dose escalation studies (10–50 mg/kg/day) reveal mitochondrial dysfunction and ROS generation as key mechanisms . Contradictions arise due to species-specific metabolism; human hepatocyte co-cultures or CYP2C9-transfected models are recommended for translational relevance .
Q. What computational methods predict cocrystal formation between Nimesulide and coformers?
Molecular docking (AutoDock Vina) and Hirshfeld surface analysis assess hydrogen-bonding propensity between Nimesulide’s sulfonamide group and coformers (e.g., pyridine derivatives). Thermodynamic stability is validated via phase diagrams and solvent drop grinding experiments. For instance, cocrystals with 4-aminobenzoic acid show 2.4× enhanced solubility compared to pure API .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity in Nimesulide studies?
Use one-way ANOVA with post-hoc Dunnett’s test to compare treated vs. control groups (e.g., T24 bladder cancer cells). Data normalization (e.g., % viability relative to untreated controls) and log-transformation of dose-response curves improve model fitting. EC50 values are calculated via nonlinear regression (GraphPad Prism) .
Q. How can researchers design ecotoxicological assessments for Nimesulide in non-target species?
- Avian models : Administer 0.5–2 mg/kg doses to vultures (Gyps indicus) and monitor renal function (serum uric acid, histopathology). Visceral gout and tubular necrosis are biomarkers of acute toxicity .
- Analytical methods : LC-MS/MS quantifies plasma residues (LOQ = 0.01 µg/mL) to correlate exposure levels with mortality .
Data Contradiction Analysis
Q. Conflicting dissolution profiles in surfactant-containing formulations
- Observation : Formulation C (surfactants, non-micronized) showed abrupt dissolution drops after 60 minutes, unlike surfactant-free micronized Formulation A .
- Resolution : Surfactant micelles may entrap drug particles, reducing free drug availability. Dynamic light scattering (DLS) can assess micelle-drug interactions.
Q. Discrepancies in COX-2 selectivity across studies
- Root cause : Variability in assay conditions (e.g., human recombinant COX-2 vs. whole-blood assays). Standardize protocols using WHO-recommended COX inhibitor screening kits .
Methodological Recommendations
- Reference standards : Use EP/USP-certified Nimesulide (e.g., Sigma-Aldrich CRM) for regulatory compliance .
- Dissolution media : Prioritize biorelevant media (FaSSIF/FeSSIF) over traditional buffers for translational accuracy .
- Toxicology reporting : Adhere to OECD Guidelines 407 (repeated-dose toxicity) and 453 (carcinogenicity) for preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
